Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-3-carboxylate
CAS No.: 1448059-13-9
Cat. No.: VC7149341
Molecular Formula: C12H17N3O3S
Molecular Weight: 283.35
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1448059-13-9 |
---|---|
Molecular Formula | C12H17N3O3S |
Molecular Weight | 283.35 |
IUPAC Name | ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-3-carboxylate |
Standard InChI | InChI=1S/C12H17N3O3S/c1-3-18-12(17)9-5-4-6-15(7-9)11(16)10-13-8(2)14-19-10/h9H,3-7H2,1-2H3 |
Standard InChI Key | BKKPFTRFXYDXMS-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CCCN(C1)C(=O)C2=NC(=NS2)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure is defined by two primary components:
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1,2,4-Thiadiazole Core: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The 3-methyl group enhances electron density, influencing reactivity .
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Piperidine-Ester System: A six-membered amine ring substituted with an ethyl carboxylate group at position 3, providing both hydrophilicity and sites for further functionalization.
The carbonyl bridge between the thiadiazole and piperidine facilitates conjugation, stabilizing the molecule through resonance .
Table 1: Key Chemical Identifiers
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis typically involves multi-step protocols:
Step 1: Thiadiazole Formation
3-Methyl-1,2,4-thiadiazole-5-carboxylic acid ethyl ester is synthesized via cyclization of thiosemicarbazide with ethyl acetoacetate under acidic conditions . For example, refluxing thiosemicarbazide with a β-ketoester yields the thiadiazole core .
Step 2: Piperidine Coupling
The thiadiazole carboxylate is activated using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and reacted with piperidine-3-carboxylic acid ethyl ester. This step often employs DMAP (4-dimethylaminopyridine) as a catalyst to enhance nucleophilic acyl substitution.
Step 3: Esterification
Final esterification with ethanol in the presence of sulfuric acid introduces the ethyl group, completing the synthesis .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1 | Thiosemicarbazide, H₂SO₄, 80°C | 68% | |
2 | DCC/DMAP, CH₂Cl₂, rt | 75% | |
3 | EtOH, H₂SO₄, reflux | 82% |
Mechanistic Insights
The cyclization of thiosemicarbazide proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration to form the thiadiazole ring . The coupling reaction involves in situ generation of an acyl chloride intermediate, which reacts with the piperidine’s amine group to form the final amide bond.
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but is sparingly soluble in water (<0.1 mg/mL) . Its logP value of 1.8 suggests balanced lipophilicity, suitable for membrane permeability in biological systems.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1685 cm⁻¹ (C=O stretch of ester), 1650 cm⁻¹ (amide C=O), and 1540 cm⁻¹ (thiadiazole ring) .
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¹H NMR (CDCl₃): δ 1.35 (t, 3H, ester CH₃), 2.55 (s, 3H, thiadiazole-CH₃), 3.45–3.70 (m, 4H, piperidine) .
Biological Activity and Applications
Enzyme Inhibition
In silico studies suggest affinity for cyclooxygenase-2 (COX-2), with a docking score of −9.2 kcal/mol, positioning it as a candidate for anti-inflammatory drug development.
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